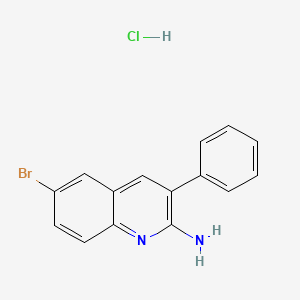

2-Amino-6-bromo-3-phenylquinoline hydrochloride

Descripción

Chemical Classification and Nomenclature

2-Amino-6-bromo-3-phenylquinoline hydrochloride belongs to the broader class of organic compounds known as aminoquinolines and derivatives, which are characterized by the presence of amino groups attached to quinoline ring systems. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 6-bromo-3-phenylquinolin-2-amine hydrochloride. This nomenclature precisely indicates the positions of each substituent on the quinoline backbone, where the amino group occupies the 2-position, the bromine atom is located at the 6-position, and the phenyl ring is attached at the 3-position.

The compound is registered under Chemical Abstracts Service number 1170960-09-4, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature systems recognize this molecule as 2-Quinolinamine, 6-bromo-3-phenyl-, hydrochloride in a 1:1 ratio, emphasizing the salt formation between the basic quinoline nitrogen and hydrochloric acid. The molecular structure can be described using various chemical notation systems, including the Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes, which provide standardized methods for digital chemical information exchange.

The classification of this compound extends beyond simple structural categories to encompass its role as a heterocyclic aromatic compound. Heterocyclic compounds, which contain atoms of at least two different elements as members of ring structures, represent approximately half of all known organic compounds. Within this vast category, quinoline-based structures occupy a position of particular significance due to their widespread occurrence in natural products and synthetic pharmaceutical agents.

Historical Context in Quinoline Chemistry

The historical development of quinoline chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. Quinoline itself was first discovered and isolated in 1834 by German chemist Friedlieb Ferdinand Runge from coal tar, who initially called the compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of systematic quinoline research and established coal tar as the principal commercial source of quinoline compounds.

In 1842, French chemist Charles Gerhardt made a significant contribution to quinoline chemistry by obtaining a related compound through the dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide. Gerhardt named his compound "Chinoilin" or "Chinolein," and initially, both Runge's and Gerhardt's compounds appeared to be distinct isomers due to their different chemical behaviors. However, German chemist August Hoffmann eventually recognized that the differences in behaviors were due to the presence of contaminants and that the two compounds were actually identical.

The evolution of quinoline chemistry throughout the nineteenth and twentieth centuries established the foundation for developing complex derivatives such as this compound. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, demonstrating the inherent versatility and importance of the quinoline scaffold. The systematic study of quinoline derivatives has revealed their capacity for extensive structural modification, leading to compounds with diverse chemical and biological properties.

The historical significance of quinoline chemistry extends beyond academic interest to practical applications. Since the 1980s, fluoroquinolones have been employed in pharmaceutical processes for treating diverse bacterial infections. The synthesis of quinoline and its derivatives has been performed using different methods due to increasing interest in their array of documented applications. This historical progression from simple quinoline isolation to complex derivative synthesis demonstrates the maturation of heterocyclic chemistry as a sophisticated field of study.

| Year | Scientist | Discovery/Contribution | Significance |

|---|---|---|---|

| 1834 | Friedlieb Ferdinand Runge | First extraction of quinoline from coal tar | Established quinoline as a distinct chemical entity |

| 1842 | Charles Gerhardt | Synthesis from natural alkaloids | Demonstrated alternative synthetic pathways |

| 1944 | Woodward and von Doering | Synthesis pathway for quinine | Advanced understanding of quinoline synthesis |

| 1980s | Various researchers | Development of fluoroquinolones | Established pharmaceutical applications |

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several fundamental principles of heterocyclic chemistry that contribute to its chemical significance. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with enhanced stability due to aromatic delocalization. This fused ring system provides a rigid framework that constrains molecular geometry while allowing for precise positioning of substituent groups.

The presence of the amino group at the 2-position introduces significant electronic effects that influence the overall reactivity and properties of the molecule. Amino groups attached to aromatic systems can participate in resonance interactions with the π-electron system, contributing to the stabilization of the aromatic structure while also providing sites for hydrogen bonding interactions. These electronic effects are particularly important in heterocyclic systems where the nitrogen atom in the pyridine ring can act as both an electron donor and acceptor.

The bromine substituent at the 6-position represents a strategically important halogen substitution that can significantly influence both the electronic properties and reactivity of the quinoline system. Halogen atoms, particularly bromine, can participate in halogen bonding interactions and provide sites for further chemical modification through various coupling reactions. The positioning of the bromine atom at the 6-position places it in a location where it can exert both electronic and steric effects on the overall molecular behavior.

The phenyl group attached at the 3-position introduces additional aromatic character to the molecule and creates opportunities for π-π stacking interactions with other aromatic systems. This phenyl substitution also contributes to the overall lipophilicity of the molecule and can influence its behavior in various chemical and biological environments. The combination of these structural features creates a molecule with multiple sites for intermolecular interactions and potential for diverse chemical reactivity.

Heterocyclic compounds containing nitrogen atoms, such as this compound, play crucial roles in modern chemistry due to their unique electronic properties and reactivity patterns. More than 85 percent of all biologically active chemical entities contain a heterocycle, reflecting the central role of heterocycles in modern molecular design. The application of heterocycles provides useful tools for modification of solubility, lipophilicity, polarity, and hydrogen bonding capacity, making them essential components in various fields of chemical research.

| Structural Feature | Position | Chemical Effect | Significance |

|---|---|---|---|

| Amino Group | 2-position | Electron donation, hydrogen bonding | Enhances reactivity and intermolecular interactions |

| Bromine Atom | 6-position | Halogen bonding, coupling reactions | Provides synthetic handles and electronic effects |

| Phenyl Ring | 3-position | π-π stacking, lipophilicity | Influences molecular interactions and properties |

| Quinoline Core | Fused ring system | Aromatic stabilization | Provides rigid framework and electronic delocalization |

The hydrochloride salt formation represents another important structural aspect that influences the compound's properties. Salt formation with hydrochloric acid enhances the water solubility of the basic quinoline system and provides improved handling characteristics for research and synthetic applications. This salt formation demonstrates the practical considerations that often accompany the development of complex heterocyclic compounds for various applications.

Propiedades

IUPAC Name |

6-bromo-3-phenylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZVHORAFLOGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656635 | |

| Record name | 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170960-09-4 | |

| Record name | 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 2-Amino-6-bromo-3-phenylquinoline Hydrochloride

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis including:

- Formation of the quinoline core via cyclization or condensation reactions.

- Introduction of the bromine substituent at position 6 through selective halogenation.

- Incorporation of the amino group at position 2.

- Final conversion to the hydrochloride salt for enhanced solubility.

These steps are often combined or sequenced depending on the starting materials and desired purity.

Detailed Synthetic Routes

Cyclization and Halogenation Approach

One common approach starts with an appropriately substituted aniline or aminoacetophenone derivative, which undergoes condensation with benzaldehyde derivatives to form an intermediate chalcone or quinoline precursor. This is followed by bromination at position 6 using reagents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

- Example: Starting from 2-aminoacetophenone and benzaldehyde under basic conditions (NaOH/EtOH), an (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one intermediate is formed.

- Subsequent bromination with PBr3 in dry DMF at 0 °C to room temperature yields 6-bromoquinoline derivatives with high selectivity and yields up to 85%.

Palladium-Catalyzed Cross-Coupling and Functionalization

Another method involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the phenyl group at position 3 after halogenation of the quinoline core.

- For example, 3-benzyl-4-bromo-2-phenylquinoline can be synthesized by coupling a bromo-substituted quinoline intermediate with phenylboronic acid using Pd(OAc)2 and triphenylphosphine as catalysts in a mixed solvent system (toluene, ethanol, water) at 100 °C for 24 hours, achieving yields up to 95%.

Amination and Salt Formation

The amino group at position 2 can be introduced via nucleophilic substitution or reductive amination steps, often using ammonia or protected amines under controlled temperature (e.g., 60 °C) and solvent conditions (methanol or ethanol).

- Conversion to the hydrochloride salt is typically performed by treating the free base with hydrochloric acid in an appropriate solvent, resulting in crystalline hydrochloride salts with improved handling and solubility.

Comparative Data Table of Synthetic Steps

Research Findings and Optimization Insights

Reaction Monitoring and Purification: Thin-layer chromatography (TLC) is widely used to monitor reaction progress. Purification is commonly performed by flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures.

Yield Optimization: Adjusting stoichiometry, reaction temperature, and solvent choice significantly affects yields. For example, reducing excess PBr3 minimizes side reactions and improves product purity.

Catalyst Efficiency: Use of palladium catalysts with appropriate ligands (e.g., PPh3) enhances cross-coupling efficiency and selectivity, enabling high yields of phenyl-substituted quinolines.

Scalability: Industrial scale synthesis may employ continuous flow reactors for better heat and mass transfer, improving yield and reproducibility, though detailed industrial protocols are proprietary.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-6-bromo-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and dye production.

Reduction: : Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-amino-3-phenylquinoline.

Substitution: : The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as hydrogen gas (H2) and sodium borohydride (NaBH4) are used.

Substitution: : Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Quinone Derivatives: : Oxidation products are used in the synthesis of dyes and pigments.

Amino Derivatives: : Reduction and substitution reactions yield various amino derivatives, which have applications in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Amino-6-bromo-3-phenylquinoline hydrochloride is , with a molecular weight of approximately 335.63 g/mol. Its structure consists of a quinoline backbone substituted with an amino group, a bromine atom, and a phenyl group, which contributes to its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions : The amino group can be oxidized to form nitro derivatives or reduced to generate amine derivatives.

These reactions facilitate the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

The compound is used as a probe in biochemical assays to study biological processes. It has shown potential as a marker in various pathways, contributing to our understanding of cellular functions.

Medicine

Research into the therapeutic applications of this compound indicates its promising role in drug development:

-

Anticancer Activity : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, it has demonstrated effectiveness against specific cancer cell lines, such as A549 and HCT116, with IC50 values indicating significant cytotoxicity.

Cell Line IC50 (µM) Mechanism A549 15.2 Induces late apoptosis HCT116 9.09 Induces both early and late apoptosis - Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical products. Its properties make it suitable for use in agrochemicals, dyes, and as ligands in phosphorescent complexes.

Antiparasitic Efficacy

A derivative similar to this compound was tested for efficacy against Trypanosoma cruzi, achieving IC50 values in the nanomolar range while demonstrating favorable safety profiles compared to existing treatments.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Research indicated that related compounds could selectively inhibit nNOS over other nitric oxide synthases, suggesting potential applications in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism by which 2-Amino-6-bromo-3-phenylquinoline hydrochloride exerts its effects depends on its specific application. In medicinal research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Chemical Identity :

Key Properties :

- Purity : ≥95% (as listed by suppliers like Combi-Blocks) .

- Applications : Primarily used in pharmaceutical research and organic synthesis, particularly in developing kinase inhibitors or antimicrobial agents due to its halogenated aromatic structure .

Comparison with Similar Quinoline Derivatives

Structural and Physicochemical Properties

The following table compares 2-amino-6-bromo-3-phenylquinoline hydrochloride with structurally analogous compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Differences |

|---|---|---|---|---|---|

| 2-Amino-6-bromo-3-phenylquinoline HCl | 1170960-09-4 | C₁₅H₁₂BrClN₂ | 327.63 | 2-NH₂, 6-Br, 3-Ph | Reference compound |

| 2-Amino-6-ethoxy-3-propylquinoline HCl | 1172755-75-7 | C₁₄H₁₉ClN₂O | 266.76 | 2-NH₂, 6-OEt, 3-Pr | Ethoxy (polar) and propyl (hydrophobic) |

| 2-Amino-6-methyl-3-phenylquinoline HCl | 1171861-71-4 | C₁₆H₁₅ClN₂ | 270.76 | 2-NH₂, 6-Me, 3-Ph | Methyl (electron-donating) vs. Br |

| 2-Amino-6-fluoro-3-methylquinoline HCl | 1170267-22-7 | C₁₀H₁₀ClFN₂ | 212.65 | 2-NH₂, 6-F, 3-Me | Fluorine (electronegative), smaller size |

| 2-Amino-6-bromo-3-propylquinoline HCl | 1171784-46-5 | C₁₂H₁₄BrClN₂ | 309.61 | 2-NH₂, 6-Br, 3-Pr | Propyl (flexible) vs. phenyl (rigid) |

| 2-Amino-3-ethyl-6-fluoroquinoline HCl | 1172943-00-8 | C₁₁H₁₂ClFN₂ | 226.68 | 2-NH₂, 6-F, 3-Et | Ethyl (bulkier than methyl) |

| 2-Amino-6-bromo-3-ethylquinoline HCl | 1171580-64-5 | C₁₁H₁₂BrClN₂ | 300.59 | 2-NH₂, 6-Br, 3-Et | Ethyl vs. phenyl (reduced aromaticity) |

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility: Bromine: The bromine atom in the target compound increases molecular weight and enables halogen bonding, which is absent in methyl- or ethoxy-substituted analogs . Phenyl Group: The 3-phenyl substituent enhances aromatic stacking interactions, making the compound more suitable for targeting hydrophobic pockets in proteins compared to ethyl or propyl derivatives . Polar Groups: Ethoxy (in 2-amino-6-ethoxy-3-propylquinoline HCl) improves water solubility due to oxygen’s polarity, whereas bromine and phenyl reduce solubility .

Methyl and ethyl groups are electron-donating, which may stabilize the quinoline ring but reduce electrophilic reactivity compared to bromine .

Stability and Functionalization Potential: Bromine’s role as a leaving group makes the target compound more reactive in nucleophilic substitution reactions than its methyl or ethyl analogs . Hydrochloride salts universally improve stability across all compounds by reducing hygroscopicity .

Actividad Biológica

2-Amino-6-bromo-3-phenylquinoline hydrochloride is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an amino group and a phenyl group, which are significant for its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 1170960-09-4

- Molecular Formula: C14H12BrClN2

- Molecular Weight: 319.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition: It is hypothesized that the compound inhibits key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Receptor Modulation: The presence of the amino and phenyl groups allows for binding to various receptors, influencing signal transduction pathways.

Antiviral Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit antiviral properties. For instance:

- SARS-CoV-2 Inhibition: Compounds structurally related to 2-amino-6-bromo-3-phenylquinoline have shown promise as inhibitors of SARS-CoV-2 replication. In a study, related quinolines demonstrated effective inhibition with EC50 values ranging from 0.2 to 9.4 μM against human coronaviruses .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Preliminary evaluations suggest that this compound may possess:

- Broad-Spectrum Antimicrobial Activity: Similar compounds have been tested against various bacterial strains, showing significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies and Research Findings

- Antiviral Screening:

- Antimicrobial Evaluation:

- Cytotoxicity Assessment:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, phenyl group | Antiviral, antimicrobial |

| 6-Bromo-4-chloroquinoline | Chlorine substituent | Antimicrobial |

| 4-Methylquinoline | Methyl substituent | Limited antiviral activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-bromo-3-phenylquinoline hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step organic synthesis is typically employed, starting with cyclization of substituted anilines with brominated ketones followed by bromination at the 6-position. Key steps include:

- Friedländer synthesis for quinoline core formation .

- Electrophilic bromination using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry of brominating agents. Monitor intermediates via TLC/HPLC to isolate pure products.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target) .

- NMR (¹H/¹³C) to confirm bromine substitution (δ ~7.2 ppm for aromatic protons) and hydrochloride salt formation (broad NH₂ signal at δ ~8.5 ppm) .

- Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z ~347) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Recommended Assays :

- Kinase inhibition (e.g., EGFR or Aurora kinases) via fluorescence polarization .

- Antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative strains) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Strategy : Synthesize derivatives with:

- Variable substituents at the 3-phenyl group (e.g., electron-withdrawing groups to enhance electrophilicity) .

- Alternative halogens (e.g., replacing Br with Cl or I) to probe steric/electronic effects .

- Testing : Compare IC₅₀ values across derivatives in enzyme assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., cell line differences, salt vs. freebase forms).

- Resolution :

- Standardize protocols (e.g., ATP concentration in kinase assays) .

- Validate solubility/stability via dynamic light scattering (DLS) and LC-MS .

Q. How can computational modeling predict off-target interactions for this compound?

- Workflow :

- Generate 3D conformers (Open Babel) and perform pharmacophore mapping (Phase, Schrödinger) .

- Screen against PubChem BioAssay database to identify potential off-targets (e.g., cytochrome P450 isoforms) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key Issues : Racemization during bromination or salt formation.

- Solutions :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) in early synthetic steps .

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Critical Notes

- Contradictions in bromination efficiency (e.g., vs. 2) may arise from solvent choice—DMF improves solubility but risks side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.